![molecular formula C20H15Cl2N3O B2728042 2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 338978-59-9](/img/structure/B2728042.png)
2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can often be found in chemical databases .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can often be found in the scientific literature .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. Information on this can often be found in the scientific literature .Physical And Chemical Properties Analysis
This involves understanding properties like melting point, boiling point, solubility, etc. This information can often be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of MLS000539557, also known as 2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine:
Anticancer Research
MLS000539557 has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Studies have indicated that this compound can interfere with the proliferation of cancer cells, making it a candidate for developing new cancer therapies. Its mechanism of action often involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and growth .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Research has demonstrated that MLS000539557 exhibits significant activity against a range of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anti-inflammatory Applications
MLS000539557 has been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the inflammatory response. This property makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Disorders
Research has explored the potential of MLS000539557 in treating neurological disorders. The compound has shown neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. It is believed to exert these effects by modulating oxidative stress and inflammatory pathways in the brain .
Cardiovascular Research
MLS000539557 has applications in cardiovascular research due to its ability to influence heart function and blood pressure regulation. Studies have indicated that it can modulate the activity of certain enzymes and receptors involved in cardiovascular health, making it a potential candidate for developing treatments for hypertension and other cardiovascular conditions .
Antioxidant Properties
The compound has been found to possess antioxidant properties, which are beneficial in protecting cells from oxidative damage. This makes MLS000539557 a subject of interest in research focused on preventing oxidative stress-related diseases, including certain cancers, cardiovascular diseases, and neurodegenerative disorders .
Dermatological Applications
MLS000539557 has been explored for its potential in treating skin conditions. Its anti-inflammatory and antimicrobial properties make it a candidate for developing treatments for conditions such as acne, psoriasis, and eczema. Research has shown that it can reduce inflammation and bacterial growth on the skin .
Metabolic Disorders
Research has also looked into the effects of MLS000539557 on metabolic disorders. The compound has shown promise in modulating metabolic pathways and improving insulin sensitivity, which could be beneficial in the treatment of conditions like diabetes and obesity .
These diverse applications highlight the potential of MLS000539557 in various fields of scientific research, making it a compound of significant interest for further study and development.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 Source 8
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-4-6-14(7-5-13)12-26-25-18-3-2-10-23-19(18)24-20(25)16-9-8-15(21)11-17(16)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWQKWMKKWWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2727960.png)

![2-methanesulfonyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2727963.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide](/img/structure/B2727964.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)
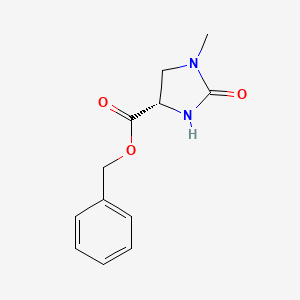
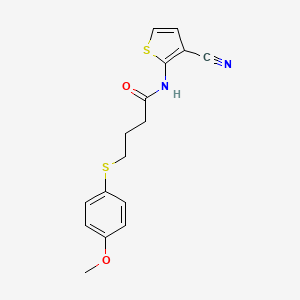
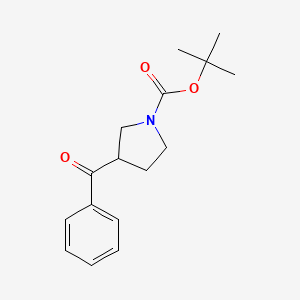
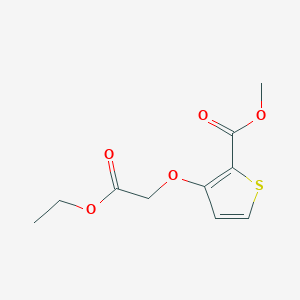
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)
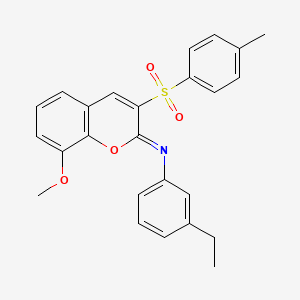
![N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2727979.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)